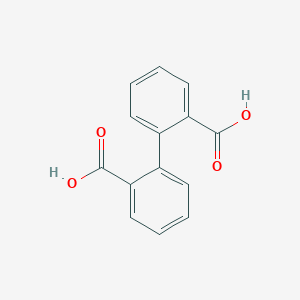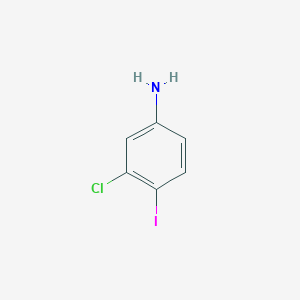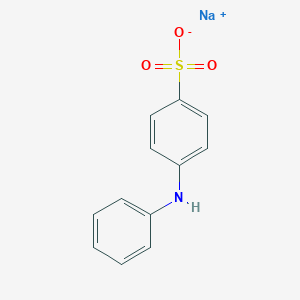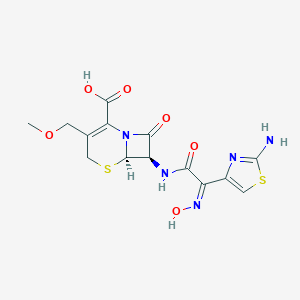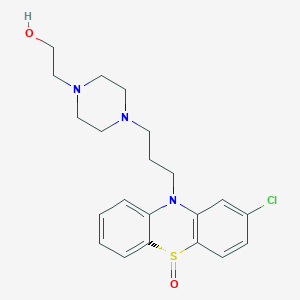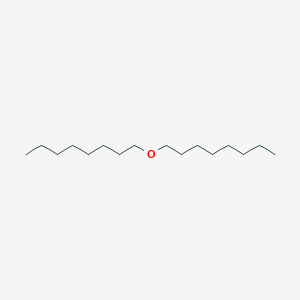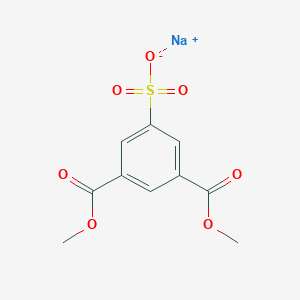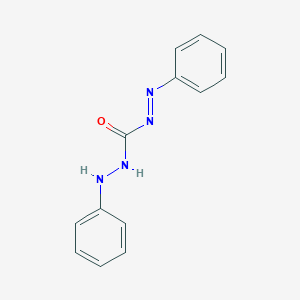
4-Oxo-4H-pyran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4H-pyran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology. This compound is also known as pyran-3-carboxamide or 4-pyridone and has a molecular formula of C6H5NO2. In
Wissenschaftliche Forschungsanwendungen
4-Oxo-4H-pyran-3-carboxamide has a wide range of potential applications in scientific research. One of the most significant applications is in the field of medicine. This compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-Oxo-4H-pyran-3-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. This inhibition leads to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to inhibit the growth of bacteria, fungi, and viruses. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Oxo-4H-pyran-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has a wide range of potential applications in scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in various biological systems.
Zukünftige Richtungen
There are many potential future directions for research on 4-Oxo-4H-pyran-3-carboxamide. One of the most significant areas of research is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound. This could lead to the development of more effective drugs and treatments for various diseases. Finally, more research is needed to explore the potential applications of this compound in biotechnology, such as in the development of new biomaterials or biosensors.
Conclusion:
In conclusion, this compound is a chemical compound that has a wide range of potential applications in scientific research. This compound has antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory and antioxidant properties. While the mechanism of action of this compound is not fully understood, it has the potential to be developed into new drugs and treatments for various diseases. Further research is needed to fully understand the potential of this compound and explore its applications in biotechnology.
Synthesemethoden
The synthesis of 4-Oxo-4H-pyran-3-carboxamide can be achieved through various methods. One of the most common methods is the reaction of a pyridine derivative with a carbonyl compound in the presence of an acid catalyst. Another method is the reaction of a pyridine derivative with an isocyanate in the presence of a base catalyst. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
4-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c7-6(9)4-3-10-2-1-5(4)8/h1-3H,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSSDXFNYUJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




